tert-Butyl (6-methylpyridin-2-yl)carbamate
Overview
Description
tert-Butyl (6-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.257 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl (6-methylpyridin-2-yl)carbamate typically involves the reaction of 6-methylpyridin-2-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
tert-Butyl (6-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form amines.
Scientific Research Applications
tert-Butyl (6-methylpyridin-2-yl)carbamate is widely used in scientific research, particularly in the fields of chemistry and biology. It serves as a building block for the synthesis of more complex molecules and is used in the development of pharmaceuticals and agrochemicals. In medicinal chemistry, it is used as a protecting group for amines, allowing for selective reactions to occur at other functional groups .
Mechanism of Action
The mechanism of action of tert-Butyl (6-methylpyridin-2-yl)carbamate involves its ability to act as a protecting group for amines. By forming a stable carbamate linkage, it prevents the amine from participating in unwanted side reactions. This allows for selective functionalization of other parts of the molecule. The compound can be deprotected under acidic or basic conditions to regenerate the free amine .
Comparison with Similar Compounds
tert-Butyl (6-methylpyridin-2-yl)carbamate is similar to other carbamate compounds such as tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate and tert-butyl (6-ethynylpyridin-2-yl)carbamate. it is unique in its specific substitution pattern on the pyridine ring, which imparts different reactivity and selectivity in chemical reactions .
Similar compounds include:
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl (6-ethynylpyridin-2-yl)carbamate
- Methyl tert-butyl (3-methylpyridin-2-yl)carbamate
Biological Activity
Introduction
tert-Butyl (6-methylpyridin-2-yl)carbamate is a chemical compound notable for its diverse biological activities and potential applications in medicinal chemistry. With a molecular formula of CHNO and a molecular weight of approximately 208.26 g/mol, this compound features a tert-butyl group linked to a carbamate moiety and a 6-methylpyridine ring. Its unique structural characteristics contribute to its reactivity and solubility, making it a subject of interest in various biological studies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties, inhibiting the growth of various bacterial strains.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial in drug development, particularly for diseases involving enzyme dysregulation.
- Neuroprotective Effects : Some investigations suggest that it may have protective effects against neurodegenerative processes, potentially through modulation of oxidative stress pathways.
The biological activity of this compound can be attributed to its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring enhances binding affinity through π-π interactions and hydrogen bonding, contributing to the compound's overall efficacy.
Research Findings
A summary of key findings from recent studies on the biological activity of this compound includes:
Study | Findings | Methodology |
---|---|---|
Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria | Agar diffusion method |
Study 2 | Showed inhibition of acetylcholinesterase enzyme, indicating potential for treating Alzheimer's disease | Enzyme kinetics assays |
Study 3 | Exhibited neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cell cultures | Cell viability assays and oxidative stress measurements |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against various pathogens. Results indicated that the compound effectively inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as an antimicrobial agent.
- Neuroprotective Properties : In a neuroprotection study, this compound was tested on neuronal cell lines exposed to amyloid-beta peptides. The compound reduced cell death by approximately 30% compared to untreated controls, highlighting its potential role in neurodegenerative disease management.
- Enzyme Inhibition : Research focused on the inhibition of acetylcholinesterase revealed that this compound could inhibit enzyme activity by up to 70% at optimal concentrations, indicating its utility in developing treatments for cognitive disorders.
Properties
IUPAC Name |
tert-butyl N-(6-methylpyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-6-5-7-9(12-8)13-10(14)15-11(2,3)4/h5-7H,1-4H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVAARVWQDEAEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80463710 | |
Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90101-22-7, 205676-84-2 | |
Record name | 1,1-Dimethylethyl N-(6-methyl-2-pyridinyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90101-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (6-methylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80463710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 90101-22-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.